Ethyl 3-chloro-4-trifluoromethylphenylacetate
Description
Ethyl 3-chloro-4-trifluoromethylphenylacetate is an organofluorine compound characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position, esterified with ethyl acetate. The presence of both electron-withdrawing substituents (Cl and CF₃) significantly influences its physicochemical properties, such as polarity, boiling point, and reactivity. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their stability and bioactivity .
Properties
Molecular Formula |
C11H10ClF3O2 |
|---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
ethyl 2-[3-chloro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10ClF3O2/c1-2-17-10(16)6-7-3-4-8(9(12)5-7)11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
XDQDWTWZBARXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Example Data from GB2121798A
| Parameter | Details |
|---|---|
| Starting material | 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane |
| Base | Potassium hydroxide (~14% water content) |
| Solvent | Butanol or ethanol |
| Reaction temperature | Reflux (approx. 110°C) |
| Reaction time | 5 hours |
| Purification | Vacuum distillation (0.5-3 torr) |
| Yield and purity | 26.1 g purified product, 98.1% purity |
This method can be adapted to chloro-substituted analogs by using the corresponding 3-chloro-4-trifluoromethyl substituted trichloromethyl precursors.
Alternative Route via Phenylacetic Acid Ester Formation and Subsequent Functionalization
Another approach involves:
- Preparation of phenylacetic acid derivatives bearing the chloro and trifluoromethyl groups.
- Esterification of the acid to the ethyl ester using classical methods such as acid-catalyzed esterification or via acid chloride intermediates.
A representative procedure for esterification includes:
- Conversion of the phenylacetic acid to its acid chloride using thionyl chloride in anhydrous conditions.
- Subsequent reaction with ethanol to form the ethyl ester.
- Purification by extraction and distillation.
This method is supported by literature examples where trifluoromethyl-substituted phenylacetic acids are esterified under mild conditions to yield high purity esters.
Summary Table of Preparation Methods
| Method Description | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Hydrolysis of trichloromethyl precursors in alcohol with KOH | Reflux hydrolysis → ester formation → distillation | One-step conversion, good purity | Requires specialized trichloromethyl precursors |
| Esterification via acid chloride intermediate | Acid chloride formation (thionyl chloride) → reaction with ethanol → purification | High control over ester formation | Requires handling corrosive reagents |
| Multi-step synthesis via phenyl isocyanate intermediate | Nitration, hydrazine treatment, triphosgene reaction → distillation | High purity, versatile intermediate | Complex, more steps, longer time |
Research Findings and Analytical Data
- Vapor phase chromatography (VPC) is commonly used to assess purity, with reported purities >94% for esters prepared by hydrolysis methods.
- Distillation under reduced pressure is effective for purification, with temperatures ranging from 89°C to 112°C under 0.5 to 3 torr.
- Yields vary depending on scale and conditions, with isolated yields around 60-70% reported in patents.
- The presence of electron-withdrawing groups (chloro, trifluoromethyl) stabilizes the aromatic ring during reactions, enabling selective transformations without side reactions such as ring substitution or degradation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-trifluoromethylphenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of 3-chloro-4-trifluoromethylphenylacetic acid.
Reduction: Formation of 3-chloro-4-trifluoromethylphenylethanol.
Scientific Research Applications
Ethyl 3-chloro-4-trifluoromethylphenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-trifluoromethylphenylacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The chloro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Ethyl 3-chloro-4-trifluoromethylphenylacetate include esters with variations in substituent type, position, or absence of functional groups. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings from Comparison
Structural Influence on Properties :
- The introduction of chlorine and trifluoromethyl groups increases molecular weight and lipophilicity compared to simpler esters like Ethyl acetoacetate. This enhances membrane permeability in bioactive applications but may reduce aqueous solubility .
- Positional Effects : Ethyl 4-chlorophenylacetate (Cl at para position) lacks the steric and electronic effects of the 3-Cl,4-CF₃ substitution in the target compound, leading to differences in reactivity and intermolecular interactions .
Thermal and Chemical Stability :
- Trifluoromethyl groups confer thermal stability and resistance to metabolic degradation, making Ethyl 2-(4-(trifluoromethyl)phenyl)acetate and the target compound valuable in drug design.
- Ethyl 4,4,4-trifluoroacetoacetate , though structurally distinct, demonstrates the volatility of trifluoromethyl esters (boiling point ~29–32°C for related compounds) compared to aromatic analogs .
Functional Group Synergy: The combination of Cl (electron-withdrawing) and -CF₃ (strongly electronegative) in the target compound likely enhances electrophilic substitution resistance, making it more inert than mono-substituted analogs .
Research and Industrial Relevance
- Pharmaceuticals : Fluorinated and chlorinated phenylacetates are key intermediates in kinase inhibitors and anti-inflammatory agents.
- Agrochemicals : The stability of the target compound’s substituents may enhance pesticide longevity .
- Limitations: Limited commercial availability of this compound suggests niche applications, necessitating further synthetic optimization.
Biological Activity
Ethyl 3-chloro-4-trifluoromethylphenylacetate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The chemical structure can be represented as follows:
- Molecular Formula : C11H10ClF3O2
- Molecular Weight : 270.65 g/mol
The trifluoromethyl group (-CF3) is known to influence the compound's interaction with biological targets, potentially improving binding affinity and selectivity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-trifluoromethylphenol with ethyl acetate in the presence of a suitable catalyst. This method allows for the efficient production of the compound while maintaining high purity levels.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Table 1: Cytotoxic Activity Against Cancer Cell Lines
The compound exhibited significant cytotoxicity, particularly against the HCT-116 colon cancer cell line, with an IC50 value of 25 µM, indicating potent anticancer activity.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation. The trifluoromethyl group enhances electron-withdrawing properties, which may affect enzyme activity and receptor binding.
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in colorectal and breast cancer cells.
Key Findings:
- The compound showed selective toxicity towards cancer cells compared to normal cells.
- It induced apoptosis in HCT-116 cells as evidenced by increased caspase activity.
Other Biological Activities
In addition to anticancer properties, this compound has been explored for its potential anti-inflammatory effects and as an inhibitor of certain enzymes involved in metabolic pathways.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
